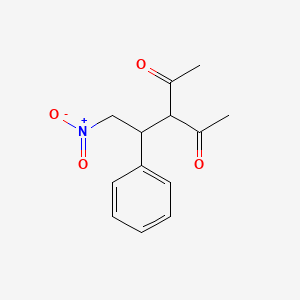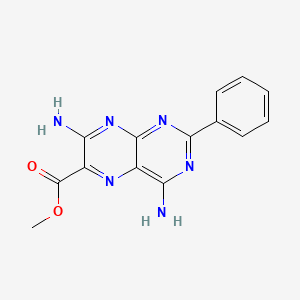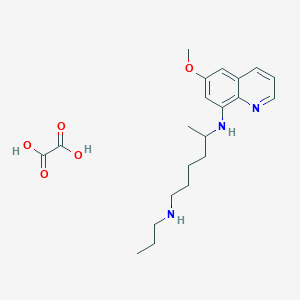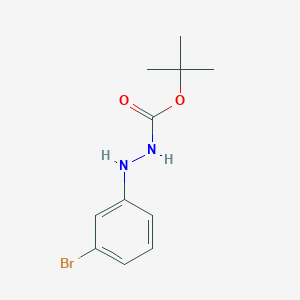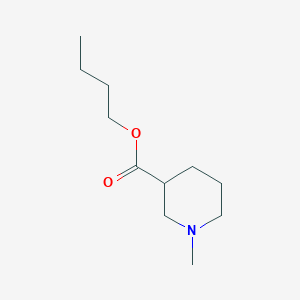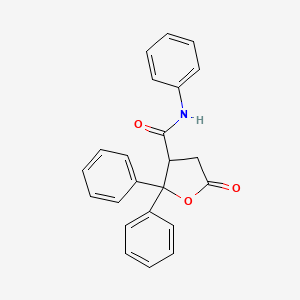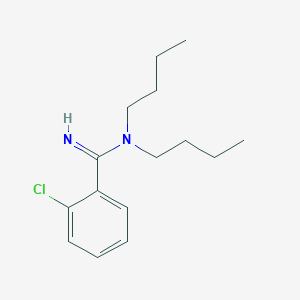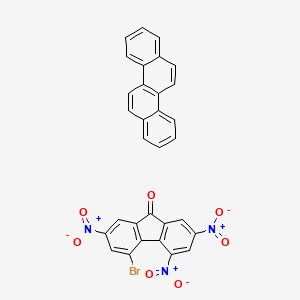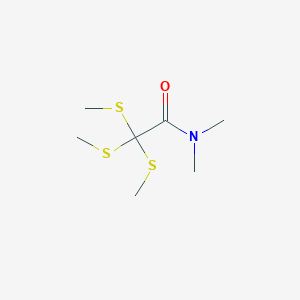
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide is a chemical compound with the molecular formula C7H15NOS3 It is characterized by the presence of three methylsulfanyl groups attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide typically involves the reaction of N,N-dimethylacetamide with methylsulfanyl reagents under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amides or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amides and thiols.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A simpler analog without the methylsulfanyl groups.
N,N-dimethyl-2-(methylsulfanyl)acetamide: Contains only one methylsulfanyl group.
N,N-dimethyl-2,2-bis(methylsulfanyl)acetamide: Contains two methylsulfanyl groups.
Uniqueness
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
63017-90-3 |
|---|---|
Molecular Formula |
C7H15NOS3 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide |
InChI |
InChI=1S/C7H15NOS3/c1-8(2)6(9)7(10-3,11-4)12-5/h1-5H3 |
InChI Key |
VXRQAMKIDXRJKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(SC)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


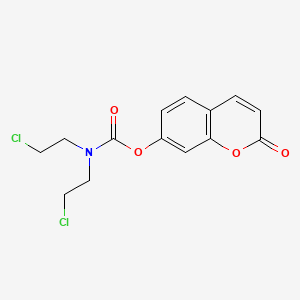
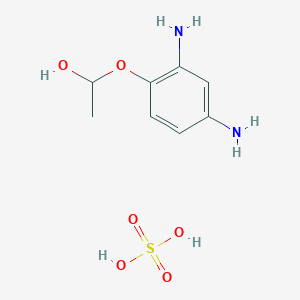
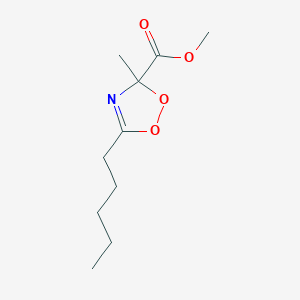
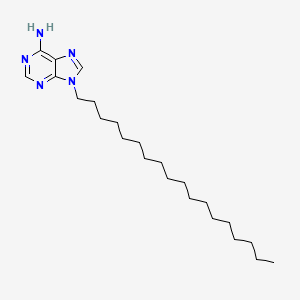
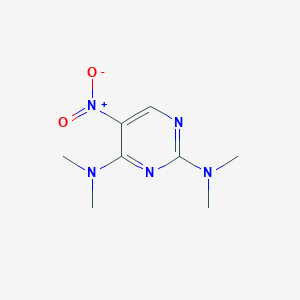
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
